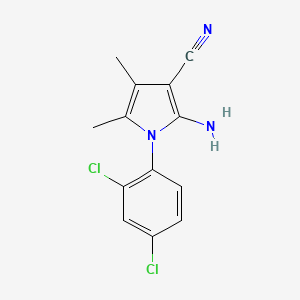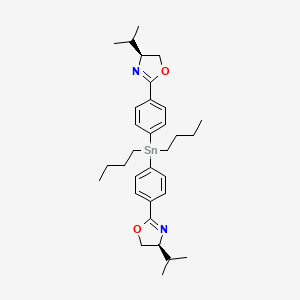
Dibutylbis(4-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutylbis(4-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenyl)stannane is an organotin compound characterized by the presence of tin (Sn) bonded to organic groups. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. This particular compound features a unique structure with two butyl groups and two phenyl groups substituted with oxazoline rings.
Méthodes De Préparation
The synthesis of Dibutylbis(4-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenyl)stannane typically involves the reaction of dibutyltin dichloride with the corresponding oxazoline-substituted phenyl lithium reagent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction with optimized conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Dibutylbis(4-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides, which are useful in various applications.
Reduction: Reduction reactions can convert the compound into lower oxidation state tin compounds.
Substitution: The butyl and phenyl groups can be substituted with other organic groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Dibutylbis(4-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenyl)stannane has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its use in drug development, particularly for its potential anticancer activity.
Industry: It is used in the production of high-performance materials, such as coatings and adhesives, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Dibutylbis(4-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenyl)stannane involves its interaction with molecular targets, such as enzymes and cellular components. The oxazoline rings and tin center play crucial roles in binding to these targets, leading to various biological effects. For example, its antimicrobial activity is attributed to the disruption of microbial cell membranes and inhibition of essential enzymes.
Comparaison Avec Des Composés Similaires
Compared to other organotin compounds, Dibutylbis(4-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenyl)stannane is unique due to its specific substitution pattern and the presence of oxazoline rings. Similar compounds include:
Dibutyltin dichloride: A simpler organotin compound used in similar applications but lacks the oxazoline rings.
Tributyltin oxide: Known for its potent biocidal properties but has different structural features.
Tetraphenyltin: Another organotin compound with phenyl groups but without the oxazoline substitution.
Propriétés
Formule moléculaire |
C32H46N2O2Sn |
|---|---|
Poids moléculaire |
609.4 g/mol |
Nom IUPAC |
dibutyl-bis[4-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]stannane |
InChI |
InChI=1S/2C12H14NO.2C4H9.Sn/c2*1-9(2)11-8-14-12(13-11)10-6-4-3-5-7-10;2*1-3-4-2;/h2*4-7,9,11H,8H2,1-2H3;2*1,3-4H2,2H3;/t2*11-;;;/m11.../s1 |
Clé InChI |
ZJGCBOIHIZGUFO-WYGNBYAASA-N |
SMILES isomérique |
CCCC[Sn](CCCC)(C1=CC=C(C=C1)C2=N[C@H](CO2)C(C)C)C3=CC=C(C=C3)C4=N[C@H](CO4)C(C)C |
SMILES canonique |
CCCC[Sn](CCCC)(C1=CC=C(C=C1)C2=NC(CO2)C(C)C)C3=CC=C(C=C3)C4=NC(CO4)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


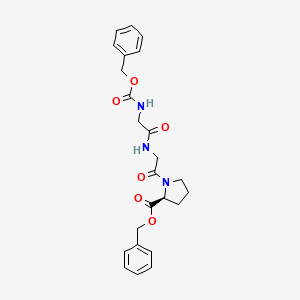
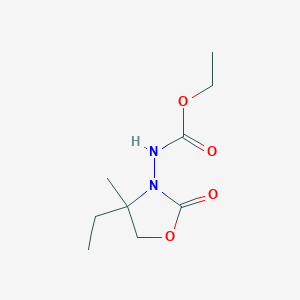
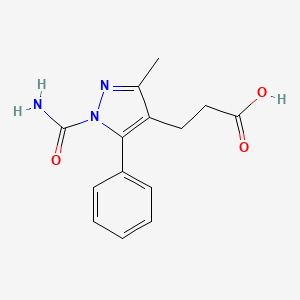
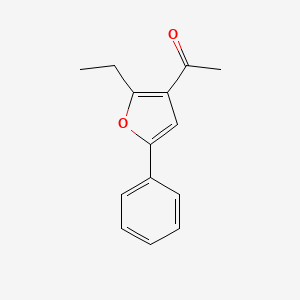
![Dicyclohexyl(1',2-dimethoxy-[1,2'-binaphthalen]-3'-yl)phosphine](/img/structure/B12868888.png)
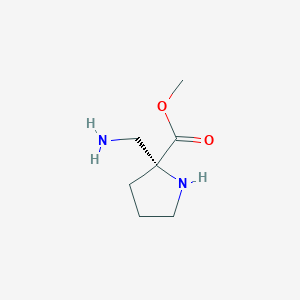
![2-(Aminomethyl)-7-cyanobenzo[d]oxazole](/img/structure/B12868895.png)
![Oxazole, 4,5-dihydro-4,4-dimethyl-2-(4'-methyl[1,1'-biphenyl]-4-yl)-](/img/structure/B12868900.png)
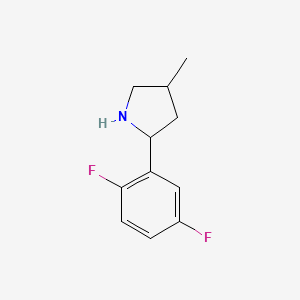
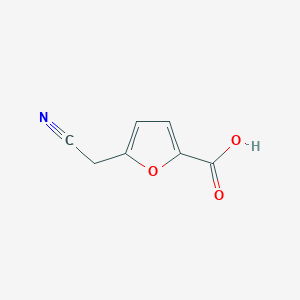
![5-[2-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione](/img/structure/B12868909.png)
![3-(m-Tolyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12868915.png)
![6-Ethyl-5,7-dimethyl-1-thioxo-1H-pyrrolo[1,2-c]imidazol-3(2H)-one](/img/structure/B12868923.png)
